molecular formula C27H26N2O7S B11705016 ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11705016
M. Wt: 522.6 g/mol
InChI Key: BRPGXOOVRBWRMI-HYARGMPZSA-N
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Description

Ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Substitution reactions may involve replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidine Derivatives: Other compounds in this class may have similar structures but different substituents.

    Benzylidene Derivatives: Compounds with similar benzylidene groups may exhibit comparable properties.

Uniqueness

Ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Biological Activity

Ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolo-pyrimidine core structure, which is known for its diverse biological activities. The presence of multiple functional groups, including acetyloxy and methoxy moieties, contributes to its potential efficacy in various biological systems.

Antitumor Activity

Research indicates that compounds with similar thiazole and pyrimidine structures exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Cytotoxicity : Compounds similar to ethyl (2E)-5-[4-(acetyloxy)phenyl]-... demonstrated IC50 values indicating effective cytotoxicity against different cancer cell lines such as HepG-2 and Jurkat cells .
  • Mechanisms of Action : The interaction with tubulin polymerization pathways has been suggested as a mechanism for anticancer activity. Studies show that structural modifications can enhance this effect .

Anticonvulsant Activity

Thiazole derivatives are also explored for their anticonvulsant properties. Certain analogs have displayed the ability to protect against seizures in animal models by modulating neurotransmitter systems .

Anti-inflammatory Effects

The compound's potential as a COX-II inhibitor has been investigated, with preliminary data suggesting it may reduce inflammation without significant ulcerogenic effects . This positions it as a candidate for treating inflammatory diseases.

Case Studies

  • Antitumor Efficacy : A study on thiazole-integrated compounds showed promising results in inhibiting the growth of cancer cells. The presence of electron-donating groups was found to enhance activity significantly .
  • Anticonvulsant Research : A series of thiazole-based compounds were tested for their anticonvulsant activity in animal models. The results indicated that specific substitutions on the thiazole ring could lead to enhanced protective effects against seizures .

Data Tables

Biological ActivityCompound StructureIC50 (µg/mL)Reference
AntitumorThiazole derivatives1.61 ± 1.92
AnticonvulsantThiazole analogsVaries
COX-II InhibitionModified thiazoles0.011

Properties

Molecular Formula

C27H26N2O7S

Molecular Weight

522.6 g/mol

IUPAC Name

ethyl (2E)-5-(4-acetyloxyphenyl)-2-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H26N2O7S/c1-6-35-26(32)23-15(2)28-27-29(24(23)18-8-10-19(11-9-18)36-16(3)30)25(31)22(37-27)14-17-7-12-20(33-4)21(13-17)34-5/h7-14,24H,6H2,1-5H3/b22-14+

InChI Key

BRPGXOOVRBWRMI-HYARGMPZSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)/C(=C\C4=CC(=C(C=C4)OC)OC)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)C(=CC4=CC(=C(C=C4)OC)OC)S2)C

Origin of Product

United States

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